molecular formula C22H24O11 B13853870 [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

Cat. No.: B13853870
M. Wt: 464.4 g/mol
InChI Key: SDTUDGBCOQLTPT-MIUGBVLSSA-N
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Description

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate typically involves multiple steps. The starting materials are often simple sugars or other carbohydrate derivatives. The synthesis involves protection and deprotection of hydroxyl groups, acetylation, and the introduction of the chromenyl group through etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chromenyl group can be reduced to form dihydro derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromenyl group may produce dihydro derivatives.

Scientific Research Applications

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The hydroxyl and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C22H24O11/c1-10-7-18(26)32-16-8-14(5-6-15(10)16)31-22-19(27)21(30-13(4)25)20(29-12(3)24)17(33-22)9-28-11(2)23/h5-8,17,19-22,27H,9H2,1-4H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

SDTUDGBCOQLTPT-MIUGBVLSSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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